molecular formula C11H10F3N3 B3046406 1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine CAS No. 1240572-94-4

1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine

Cat. No.: B3046406
CAS No.: 1240572-94-4
M. Wt: 241.21
InChI Key: LQAIOMIPTUPSLP-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine is an organic compound with the molecular formula C11H10N3F3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine typically involves the condensation of substituted aromatic aldehydes with hydrazine, followed by cyclization. One common method is the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its high purity for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biological Activity

1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H10_{10}F3_3N3_3
  • Molecular Weight : 241.217 g/mol
  • CAS Number : Not specified in the sources.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Key Findings:

  • Antibacterial Efficacy :
    • The compound exhibited significant antibacterial activity against Staphylococcus aureus, with low minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 μg/ml .
    • It demonstrated a bactericidal effect in time-kill assays and inhibited biofilm formation, which is crucial for bacterial virulence and resistance .
  • Toxicity Profile :
    • In vivo studies using mouse models indicated that doses up to 50 mg/kg did not result in harmful effects, as assessed by various organ toxicity markers and TUNEL assays for apoptosis in liver and kidney tissues .
  • Resistance Development :
    • Multistep resistance assays showed a low tendency for S. aureus and Enterococcus faecalis to develop resistance through mutation, suggesting that the compound may be a viable candidate for further development as an antibiotic .

The mode of action appears to involve broad inhibition of macromolecular synthesis within bacterial cells. Studies suggest that the compound affects multiple targets, leading to a global impact on bacterial cell function, which may explain its efficacy against non-growing persister cells .

Comparative Analysis of Related Compounds

To understand the biological activity of this compound better, we can compare it with other related pyrazole derivatives.

Compound NameMIC (μg/ml)Bacterial TargetNotable Features
This compound0.78 - 3.125Staphylococcus aureusEffective against biofilms
Compound A3.12Enterococcus faecalisModerate activity
Compound B0.5Staphylococcus aureusHigh potency with halogen substitution

Case Study 1: Efficacy Against MRSA

A study evaluated the effectiveness of various pyrazole derivatives, including our compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts, underscoring the importance of structural modifications in developing effective antimicrobials .

Case Study 2: In Vivo Toxicity Assessment

In another study assessing the safety profile of related compounds, it was found that those with similar structural features to this compound also showed low toxicity in animal models, reinforcing the potential for clinical applications without significant adverse effects at therapeutic doses .

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)7-17-6-5-10(15)16-17/h1-6H,7H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAIOMIPTUPSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200857
Record name 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240572-94-4
Record name 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240572-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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